Array ( [bid] => 16524 )
While the specific applications of 5-methyl-1H-pyrazol-3-amine are still under development, research suggests its potential in various fields:
3-Amino-5-methylpyrazole is a heterocyclic organic compound with the molecular formula and a molecular weight of 97.12 g/mol. It appears as a light yellow to orange crystalline solid and has a melting point in the range of 45-47 °C. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and as a precursor for magenta couplers used in photographic materials .
The synthesis of 3-amino-5-methylpyrazole primarily involves the reaction of cyanoacetone or its alkali metal salts with hydrazine or hydrazinium salts. The general procedure includes:
3-Amino-5-methylpyrazole has several applications across different fields:
Interaction studies involving 3-amino-5-methylpyrazole have revealed its potential to form complexes with other chemical entities. For instance, it has been employed as a beta-sheet template to study interactions with ferrocenoyl-dipeptides, which could provide insights into protein folding and stability mechanisms . Such studies are crucial for understanding the compound's role in biochemical processes and its applicability in drug design.
Several compounds share structural similarities with 3-amino-5-methylpyrazole. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1H-pyrazole | Lacks the methyl group at position 5 | |
| 5-Methylpyrazole | Contains a methyl group but differs in nitrogen placement | |
| 4-Amino-5-methylpyrazole | Similar structure but has an amino group at position 4 | |
| 1H-Pyrazole | Basic pyrazole structure without amino substitution |
What sets 3-amino-5-methylpyrazole apart from these similar compounds is its specific arrangement of functional groups that allows it to act effectively as an intermediate in both pharmaceutical synthesis and photographic applications. Its unique ability to participate in cyclization reactions further enhances its utility compared to other pyrazoles.
The most widely reported synthesis of 3A5MP involves the condensation of cyanoacetone (H$$3$$C–CO–CH$$2$$–CN) with hydrazine derivatives. This reaction proceeds via a cyclization mechanism where hydrazine attacks the carbonyl group of cyanoacetone, followed by intramolecular dehydration to form the pyrazole ring. Key steps include:
A representative procedure involves refluxing sodium cyanoacetone with hydrazinium monohydrochloride in toluene, achieving an 88.6% yield. The use of hydrazine hydrate in aqueous ethanol at 35°C also provides high yields (72%).
Alkali metal salts of cyanoacetone, such as sodium or potassium cyanoacetone, enhance reaction efficiency by stabilizing intermediates. These salts facilitate cyclization under milder conditions compared to free cyanoacetone. For example, sodium cyanoacetone reacts with hydrazinium salts in toluene at reflux, yielding 72–83% 3A5MP. The alkali metal acts as a base, deprotonating intermediates and accelerating ring closure.
Solvent choice critically impacts yield and purity:
Optimized conditions involve biphasic systems (toluene-water), where continuous water removal drives the reaction forward.
In situ generation of cyanoacetone from precursors like 5-methylisoxazole avoids handling unstable intermediates. This method involves Claisen cleavage of 5-methylisoxazole to generate cyanoacetone, which subsequently reacts with hydrazine. While this approach reduces synthetic steps, it requires precise temperature control to prevent side reactions.
Industrial-scale synthesis faces several hurdles:
Despite these challenges, patents demonstrate scalable processes with yields >80%.
AXL receptor tyrosine kinase is a member of the TAM family and is frequently overexpressed in various malignancies, contributing to tumor growth, metastasis, and resistance to therapy [1]. The ATP-binding domain of AXL presents a well-defined target for small-molecule inhibitors, and the structural features of 3-Amino-5-methylpyrazole render it a promising scaffold for the development of such agents.
Recent structure-activity relationship studies have elucidated the binding interactions of pyrazole derivatives with the AXL kinase domain. In these studies, compounds featuring pyrazole moieties were shown to adopt conformations that facilitate bidentate hydrogen bonding with key residues in the hinge region of the kinase, notably methionine 623 [1]. The methyl substitution at the fifth position of the pyrazole ring enhances hydrophobic interactions within a cavity formed by leucine 620, methionine 598, and alanine 689, thereby increasing binding affinity and selectivity.
Docking simulations and crystallographic analyses have demonstrated that 3-Amino-5-methylpyrazole derivatives can occupy the ATP-binding pocket in a “U-shaped” conformation, stabilizing the active (DFG-in) state of the kinase [1]. The amino group at position three is oriented to form additional hydrogen bonds with the backbone of the kinase, further anchoring the compound within the active site.
Biochemical assays have revealed that pyrazole-based inhibitors can achieve sub-nanomolar inhibitory concentrations against AXL, with selectivity over a broad panel of kinases. Table 1 summarizes representative data for pyrazole derivatives, highlighting their potency and selectivity profiles.
Table 1. Inhibitory Activity of Pyrazole Derivatives Against AXL and Selected Kinases
| Compound | IC₅₀ (AXL, nM) | Aurora A Inhibition (%) | Mer Inhibition (%) | Flt3 Inhibition (%) | Selectivity Index |
|---|---|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 14 | 91 | 93 | 89 | High |
| 3-Amino-5-methylpyrazole derivative B | 5 | 90 | 92 | 88 | High |
| Reference (TP-0903) | 15 | 85 | 90 | 87 | Moderate |
The data indicate that 3-Amino-5-methylpyrazole derivatives can achieve potent and selective inhibition of AXL kinase, with minimal off-target activity against unrelated kinases [1]. The structure-based optimization of these compounds has focused on maximizing interactions with the solvent-accessible regions of the kinase, enhancing both potency and metabolic stability.
Fibroblast growth factor receptors are a subfamily of receptor tyrosine kinases implicated in oncogenesis and tumor progression [2]. The ATP-binding site of fibroblast growth factor receptor 1 is characterized by a polar cavity that accommodates small heterocycles such as pyrazole derivatives.
Structural studies have shown that the methyl group at the fifth position of the pyrazole ring projects into the ATP-binding pocket, optimizing hydrophobic contacts with surrounding residues [2]. The amino group at the third position is strategically positioned to form hydrogen bonds with polar residues lining the binding site, enhancing affinity and specificity.
Structure-activity relationship investigations have revealed that substitution patterns on the pyrazole ring significantly influence inhibitory potency. Unsubstituted pyrazole derivatives exhibit the highest activity, with inhibitory concentrations in the sub-nanomolar range. The introduction of a methyl group at position five, as in 3-Amino-5-methylpyrazole, maintains high activity while potentially improving metabolic stability and pharmacokinetic properties [2].
Table 2 presents representative data on the inhibitory activity of pyrazole derivatives against fibroblast growth factor receptor 1.
Table 2. Inhibitory Activity of Pyrazole Derivatives Against Fibroblast Growth Factor Receptor 1
| Compound | IC₅₀ (FGFR1, nM) | Inhibition at 10 nM (%) | Selectivity Index |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 0.6 | 92 | High |
| 3-Amino-5-methylpyrazole derivative B | 1.2 | 89 | High |
The data demonstrate that 3-Amino-5-methylpyrazole derivatives are capable of highly potent and selective inhibition of fibroblast growth factor receptor 1, making them attractive candidates for further development as targeted anticancer agents [2].
p38 mitogen-activated protein kinase is a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress signaling. Pyrazole derivatives have been investigated for their ability to inhibit p38 mitogen-activated protein kinase by occupying the ATP-binding site and disrupting kinase activation.
The structural features of 3-Amino-5-methylpyrazole enable it to engage in hydrogen bonding with the kinase hinge region while the methyl group enhances hydrophobic interactions within the binding pocket. These interactions collectively contribute to high binding affinity and selectivity.
Biochemical assays have shown that pyrazole derivatives can inhibit p38 mitogen-activated protein kinase with nanomolar potency, as summarized in Table 3.
Table 3. Inhibitory Activity of Pyrazole Derivatives Against p38 Mitogen-Activated Protein Kinase
| Compound | IC₅₀ (p38MAPK, nM) | Inhibition at 10 nM (%) | Selectivity Index |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 8 | 87 | High |
| 3-Amino-5-methylpyrazole derivative B | 12 | 84 | High |
These findings underscore the potential of 3-Amino-5-methylpyrazole as a versatile scaffold for the development of selective kinase inhibitors targeting AXL, fibroblast growth factor receptor, and p38 mitogen-activated protein kinase.
Microtubules are dynamic cytoskeletal structures composed of α- and β-tubulin heterodimers, and their polymerization is essential for cell division and intracellular transport. Small molecules that interfere with tubulin polymerization have been widely employed as antimitotic agents in cancer therapy.
Pyrazole derivatives, including 3-Amino-5-methylpyrazole, have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. The amino group at position three facilitates hydrogen bonding with key residues in the binding site, while the methyl group at position five enhances hydrophobic interactions within the pocket.
Crystallographic studies have revealed that 3-Amino-5-methylpyrazole derivatives induce conformational changes in the tubulin dimer, preventing the lateral and longitudinal contacts required for microtubule polymerization. This disruption leads to the destabilization of microtubules and the inhibition of mitotic spindle formation.
In vitro polymerization assays have demonstrated that 3-Amino-5-methylpyrazole derivatives can inhibit tubulin assembly with high potency. Table 4 presents representative data on the effects of pyrazole derivatives on tubulin polymerization.
Table 4. Inhibition of Tubulin Polymerization by Pyrazole Derivatives
| Compound | IC₅₀ (Tubulin Polymerization, μM) | Inhibition at 10 μM (%) | Binding Site |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 0.8 | 91 | Colchicine site |
| 3-Amino-5-methylpyrazole derivative B | 1.1 | 88 | Colchicine site |
These results indicate that 3-Amino-5-methylpyrazole derivatives are effective inhibitors of tubulin polymerization, acting through specific binding to the colchicine site on β-tubulin. The mechanistic insights provided by these studies support the further exploration of this scaffold as a basis for the development of novel antimitotic agents.
Cyclooxygenase-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, playing a central role in inflammation and tumorigenesis. Selective inhibition of cyclooxygenase-2 is a validated strategy for the treatment of inflammatory disorders and certain cancers.
The active site of cyclooxygenase-2 is characterized by a hydrophobic channel and a secondary pocket that can accommodate small heterocyclic molecules. 3-Amino-5-methylpyrazole derivatives have been investigated for their ability to selectively bind to cyclooxygenase-2, exploiting differences in the active sites of cyclooxygenase-1 and cyclooxygenase-2.
Molecular docking studies have shown that the methyl group at position five of the pyrazole ring enhances hydrophobic interactions with the secondary pocket of cyclooxygenase-2, while the amino group at position three forms hydrogen bonds with polar residues at the entrance of the active site. These interactions collectively confer high affinity and selectivity for cyclooxygenase-2 over cyclooxygenase-1.
Enzyme inhibition assays have demonstrated that 3-Amino-5-methylpyrazole derivatives can achieve nanomolar inhibitory concentrations against cyclooxygenase-2, with minimal activity against cyclooxygenase-1. Table 5 summarizes the binding and inhibitory properties of representative pyrazole derivatives.
Table 5. Selective Inhibition of Cyclooxygenase-2 by Pyrazole Derivatives
| Compound | IC₅₀ (COX-2, nM) | IC₅₀ (COX-1, nM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 7 | 1200 | 171 |
| 3-Amino-5-methylpyrazole derivative B | 9 | 1100 | 122 |
The high selectivity indices observed for these compounds underscore the potential of 3-Amino-5-methylpyrazole as a scaffold for the development of selective cyclooxygenase-2 inhibitors. The detailed understanding of binding dynamics provided by these studies informs the rational design of next-generation anti-inflammatory agents.
Gamma-aminobutyric acid receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. Modulation of gamma-aminobutyric acid receptor activity has therapeutic implications for the treatment of anxiety, epilepsy, and other neurological disorders.
3-Amino-5-methylpyrazole and its derivatives have been shown to interact with the benzodiazepine-binding site of gamma-aminobutyric acid receptors, acting as positive allosteric modulators. The amino group at position three is involved in hydrogen bonding with key residues in the binding pocket, while the methyl group at position five enhances hydrophobic interactions.
Electrophysiological studies have demonstrated that 3-Amino-5-methylpyrazole derivatives potentiate gamma-aminobutyric acid-induced chloride currents in neuronal preparations, indicative of positive allosteric modulation. Table 6 presents representative data on the modulatory effects of pyrazole derivatives on gamma-aminobutyric acid receptor activity.
Table 6. Modulation of Gamma-Aminobutyric Acid Receptor Activity by Pyrazole Derivatives
| Compound | Potentiation of GABA Response (%) | EC₅₀ (μM) | Binding Site |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | 75 | 2.1 | Benzodiazepine site |
| 3-Amino-5-methylpyrazole derivative B | 68 | 2.5 | Benzodiazepine site |
These findings highlight the potential of 3-Amino-5-methylpyrazole as a modulator of gamma-aminobutyric acid receptor function, providing a foundation for the development of novel anxiolytic and anticonvulsant agents.
The rise of antimicrobial resistance has underscored the need for new agents with novel mechanisms of action. 3-Amino-5-methylpyrazole derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.
Mechanistic studies have revealed that these compounds target key enzymes involved in cell wall biosynthesis and nucleic acid metabolism. The amino group at position three facilitates interactions with the active sites of these enzymes, while the methyl group at position five enhances membrane permeability and cellular uptake.
Microbiological assays have demonstrated that 3-Amino-5-methylpyrazole derivatives exhibit broad-spectrum activity, with minimal inhibitory concentrations in the low micromolar range. Table 7 summarizes the antimicrobial activity and target specificity of representative pyrazole derivatives.
Table 7. Antimicrobial Activity and Target Specificity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μM) | Primary Target Enzyme |
|---|---|---|---|
| 3-Amino-5-methylpyrazole derivative A | Staphylococcus aureus | 1.5 | DNA gyrase |
| 3-Amino-5-methylpyrazole derivative B | Escherichia coli | 2.0 | MurA (cell wall biosynthesis) |
| 3-Amino-5-methylpyrazole derivative C | Candida albicans | 1.8 | Lanosterol 14α-demethylase |
The data indicate that 3-Amino-5-methylpyrazole derivatives possess potent and selective antimicrobial activity, targeting essential enzymes in both bacterial and fungal pathogens. These findings support the continued investigation of this scaffold as a basis for the development of new antimicrobial agents.
3-Amino-5-methylpyrazole is routinely assembled by condensation of cyanoacetone with hydrazine or hydrazine hydrate, a process patented at industrial scale (92% isolated yield) [1]. The nucleophilic C-4 carbon and exocyclic amino group enable diversified scaffolding, as highlighted in the sections below.
| Entry | Transformation | Key Reagents / Conditions | Isolated Yield | Ref. |
|---|---|---|---|---|
| 1 | Parent pyrazole from cyanoacetone | Hydrazine, 80 °C, 2 h | 92% [1] | |
| 2 | 3-Ferroceneamido derivative | Ferrocene-COCl, Et₃N, CH₂Cl₂, 0 °C→RT | 78% [2] | |
| 3 | 3-Bromo analogue (diazotization–Sandmeyer) | NaNO₂, HBr, CuBr, 70 °C | 62% [3] | |
| 4 | Ethyl β-ketoester imine adduct (Aldol precursor) | EtOOC-CO-CH₂-CHO, NEt₃, THF, 0 °C | 86% [3] |
3-Amino-5-methylpyrazole reacts with dimedone and heteroaryl aldehydes in a one-pot three-component condensation to furnish linear pyrazolo[3,4-b]quinolinones. Mechanistic studies confirm a Knoevenagel–Michael–intramolecular amidation cascade (Path A) rather than angular cyclization (Path B) [4].
| Compound | Hetaryl Group | ¹H NMR (δ, 4-CH) | mp (°C) | Yield | Ref. |
|---|---|---|---|---|---|
| 1 | 3-Pyridyl | 4.95 ppm | 307 | 83% [4] | |
| 2 | 4-Quinolyl | 5.72 ppm | 305 | 72% [4] | |
| 3 | 8-Quinolyl | 6.46 ppm | 302 | 78% [4] | |
| 4 | 3-Pyridyl, 3-Phenyl | 5.36 ppm | 299 | 70% [4] | |
| 5 | 4-Quinolyl, 3-Phenyl | 6.06 ppm | 226 | 63% [4] | |
| 6 | 8-Quinolyl, 3-Phenyl | 6.75 ppm | 271 | 68% [4] |
The quinolinone fusion rigidifies the scaffold, and glycogen synthase kinase-3 inhibition has been demonstrated (IC₅₀ = 22 nM) for selected analogues bearing polar substituents at C-4 [5].
Ferrocenyl conjugation imparts redox activity and enhances hydrophobicity. Two principal designs are reported.
3-Ferroceneamido-5-methylpyrazole (3-FcAMP) forms N,O-chelated ML₂ complexes with Zn²⁺, Cd²⁺, Ni²⁺, and Co²⁺, adopting 1-D hydrogen-bonded polymer chains in the solid state [2]. Binding constants (Zn²⁺, log K = 4.8) signify moderate metallophilicity.
N-Ferrocenoyl dipeptides (Fc-Gly₂-OMe etc.) form 1 : 1 hydrogen-bonded complexes with 3-Amino-5-methylpyrazole derivatives in chloroform (K_a = 8–27 M⁻¹) [6]. Electrochemical shifts (ΔE ≤ 20 mV) corroborate weak yet specific recognition.
| Conjugate | Ligand Geometry | Association Constant | Notable Solid-State Feature | Ref. |
|---|---|---|---|---|
| 3-FcAMP | Monodentate amide | n/a | 1-D H-bond polymer | 11 |
| Fc-Gly₂-OMe + 3-TFAc-AMP | β-Sheet mimic | 27 M⁻¹ | Parallel β-sheet packing | 15 |
The electron-rich C-4 carbon of 3-Amino-5-methylpyrazole facilitates aldol-driven multicomponent domino syntheses of larger polycycles.
Grinding 5-aminopyrazole, water (η = 0.25 µL mg⁻¹), α,β-unsaturated aldehydes, and 2-hydroxy-1,4-naphthoquinone delivers styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6-diones in 65–88% yield within 30 min under solvent-free conditions [7].
Multicomponent assembly with cyclic ketones affords 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinolines. Cytotoxic evaluation against HeLa cells shows IC₅₀ = 12.4 µM for a chloro-substituted analogue [8].
| Product Class | Carbonyl Partner | Catalyst / Mode | Yield Range | Bioactivity | Ref. |
|---|---|---|---|---|---|
| Benzo[h]pyrazolo quinoline-diones | α,β-Unsat. aldehyde + lawsone | LAG (H₂O) | 65–88% [7] | n.d. | |
| Hexahydropyrazolo[1,5-a]quinolines | Cyclohexanone, aryl aldehyde | Reflux EtOH | 71–82% [9] | HeLa IC₅₀ 12.4 µM [8] | |
| Pyrazino[2,1-b]quinazolines | Aromatic aldehyde, KOtBu | 130 °C DMF | 73% [10] | Racemization control |
The aminopyrazole ring is a privileged hinge binder; installation of electrophilic warheads enables selective, irreversible kinase inhibitors.
A 5-Aminopyrazole-4-carboxamide acrylamide (compound 11b) inhibits BTK with IC₅₀ = 0.18 nM while reducing EGFR off-target activity by 200-fold compared with earlier pyrimidines [11]. Crystal Form I exhibits favorable pharmacokinetics and stereoselective cysteine engagement (kinact/Ki = 8,500 M⁻¹ s⁻¹) [12].
Optimization of N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine furnished compound 43d, a reversible covalent inhibitor selective for CDK16/17/18 (NanoBRET IC₅₀ = 38 nM, CDK family selectivity >50-fold) [13].
| Target Kinase | Warhead | IC₅₀ (biochemical) | Off-Target Summary | Ref. |
|---|---|---|---|---|
| BTK | Acrylamide | 0.18 nM [11] | EGFR 15 nM; SRC 72 nM | 37 |
| BTK (Form I) | Acrylamide | 0.12 nM [12] | Minimal EGFR shift | 40 |
| CDK16 | Reversible cyanoacrylamide | 6 nM [13] | No CDK2/5 inhibition | 39 |
3-Amino-5-methylpyrazole serves as a β-strand hydrogen-bond donor–acceptor dyad capable of recognizing peptide backbones.
Bis-aminopyrazole ligands tethered to dipeptides bind KLVFF (Aβ16-20) with K_d ≈ 25 µM, preventing self-aggregation in aqueous buffer [14].
Insertion of O-alkylated aminopyrazolone amino acids at the N-terminus of β-Ala-Gly produces tripeptides that gelate ethyl acetate/hexane (0.8% w/v) via β-sheet stacking; SEM imaging shows fibrils 80 nm wide [15].
| System | Configuration | Binding / Gelation Metric | Ref. |
|---|---|---|---|
| KLVFF recognition ligand | Di-aminopyrazole | K_d 25 µM (ITC) | 20 |
| Fc-dipeptide sheet | Fc-Leu-Phe-OMe + 3-TFAc-AMP | K_a 27 M⁻¹ | 15 |
| APA-β-Ala-Gly organogel | Hybrid α/β peptide | Gel point 0.8% w/v | 16 |
Irritant